molecular formula C9H16O2 B14518435 3,3-Dimethyl-5-propyloxolan-2-one CAS No. 62453-14-9

3,3-Dimethyl-5-propyloxolan-2-one

Cat. No.: B14518435
CAS No.: 62453-14-9
M. Wt: 156.22 g/mol
InChI Key: SGHFIGVTFFXTLX-UHFFFAOYSA-N
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Description

3,3-Dimethyl-5-propyloxolan-2-one is an organic compound that belongs to the class of oxolanes, which are cyclic ethers. This compound is characterized by a five-membered ring structure with two methyl groups and a propyl group attached to it. Its unique structure imparts specific chemical properties that make it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-5-propyloxolan-2-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a hydroxy acid or an epoxide, under acidic or basic conditions. For instance, the reaction of 3,3-dimethyl-1-propanol with an acid catalyst can lead to the formation of the oxolane ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the cyclization process.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-5-propyloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxolane ring into a more saturated structure.

    Substitution: The methyl and propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce more saturated hydrocarbons.

Scientific Research Applications

3,3-Dimethyl-5-propyloxolan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-5-propyloxolan-2-one exerts its effects involves its interaction with specific molecular targets. The oxolane ring structure allows it to participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-5-butyl-oxolan-2-one
  • 3,3-Dimethyl-5-ethyl-oxolan-2-one
  • 3,3-Dimethyl-5-methyl-oxolan-2-one

Uniqueness

3,3-Dimethyl-5-propyloxolan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry.

Properties

CAS No.

62453-14-9

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

3,3-dimethyl-5-propyloxolan-2-one

InChI

InChI=1S/C9H16O2/c1-4-5-7-6-9(2,3)8(10)11-7/h7H,4-6H2,1-3H3

InChI Key

SGHFIGVTFFXTLX-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(C(=O)O1)(C)C

Origin of Product

United States

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